3-(carbamothioylamino)-4-methylbenzamide
Description
Structure
3D Structure
Properties
CAS No. |
1377582-04-1 |
|---|---|
Molecular Formula |
C9H11N3OS |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-(carbamothioylamino)-4-methylbenzamide |
InChI |
InChI=1S/C9H11N3OS/c1-5-2-3-6(8(10)13)4-7(5)12-9(11)14/h2-4H,1H3,(H2,10,13)(H3,11,12,14) |
InChI Key |
ZSJPWJMOTFYTAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC(=S)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Carbamothioylamino 4 Methylbenzamide
Strategic Design and Retrosynthetic Analysis for 3-(carbamothioylamino)-4-methylbenzamide
A logical retrosynthetic analysis of this compound (I) commences with the disconnection of the thiourea (B124793) C-N bond. This leads to the primary synthetic precursor, 3-amino-4-methylbenzamide (B93639) (II), and a thiocarbonylating agent. The amino group in precursor (II) can be retrosynthetically traced back to a nitro group in 3-nitro-4-methylbenzamide (III), which is a common and effective strategy for introducing an amino group onto an aromatic ring. The precursor (III) can, in turn, be derived from the regioselective nitration of 4-methylbenzamide (B193301) (IV). An alternative disconnection of (IV) would lead to 4-methylbenzoic acid, which can be sourced from the oxidation of p-xylene (B151628) or other toluene (B28343) derivatives.
This retrosynthetic pathway highlights that the key challenges in the synthesis of this compound lie in the regioselective functionalization of the aromatic ring to install the amino group at the desired position and the efficient conversion of this amino group to the target thiourea.
Established Synthetic Pathways to this compound and its Precursors
The established synthetic routes to this compound are primarily centered on the synthesis of the key intermediate, 3-amino-4-methylbenzamide, followed by its conversion to the final thiourea derivative.
The synthesis of the precursor, 3-amino-4-methylbenzamide, can be achieved through the nitration of 4-methylbenzamide, followed by the reduction of the resulting 3-nitro-4-methylbenzamide. The nitration of 4-methylbenzamide is a crucial step where regioselectivity is paramount. The methyl group is an activating, ortho-, para-director, while the benzamide (B126) group is a deactivating, meta-director. libretexts.orguomustansiriyah.edu.iqsavemyexams.comunizin.org In this case, the directing effects of both substituents must be considered. Nitration typically occurs at the position ortho to the methyl group and meta to the amide group, which corresponds to the desired 3-position. uomustansiriyah.edu.iqsavemyexams.comunizin.org
The subsequent reduction of the nitro group in 3-nitro-4-methylbenzamide to an amino group can be accomplished using various established methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals in acidic medium, like tin (Sn) or iron (Fe) in hydrochloric acid (HCl). rsc.org
Once 3-amino-4-methylbenzamide is obtained, it can be converted to this compound through several established methods for thiourea synthesis:
Reaction with Ammonium (B1175870) Thiocyanate (B1210189): A common method involves the reaction of the amine with ammonium thiocyanate in the presence of an acid or by heating. rsc.orgyoutube.com A variation of this method involves the in-situ formation of an acyl isothiocyanate from an acyl chloride (like benzoyl chloride) and a thiocyanate salt, which then reacts with the amine. nih.govlabarchives.comresearchgate.netgoogle.com
Reaction with Carbon Disulfide: The amine can be reacted with carbon disulfide, often in the presence of a base and an oxidant, to form the thiourea. lnu.edu.cnejbps.comorganic-chemistry.orgresearchgate.netnih.gov
Reaction with Thiophosgene (B130339): While effective, the use of highly toxic thiophosgene is generally avoided in modern synthesis due to safety concerns.
A plausible and commonly employed laboratory-scale synthesis involves the reaction of 3-amino-4-methylbenzamide with benzoyl isothiocyanate, generated in situ from benzoyl chloride and potassium thiocyanate. nih.govlabarchives.com The resulting N-benzoylthiourea can then be hydrolyzed under basic conditions to yield the desired this compound.
Optimization of Reaction Conditions and Parameters
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.
For the nitration of 4-methylbenzamide, controlling the temperature is crucial to prevent over-nitration and to ensure regioselectivity. The use of a mixture of nitric acid and sulfuric acid at low temperatures is a standard procedure. researchgate.net
In the reduction of the nitro group, the choice of reducing agent and reaction conditions can influence the chemoselectivity, especially if other reducible functional groups are present. Catalytic hydrogenation is often preferred for its clean reaction profile.
For the final thiourea formation step, if using the benzoyl isothiocyanate route, the reaction of the amine with the isothiocyanate is typically carried out in an aprotic solvent like acetone (B3395972) or acetonitrile (B52724) at room temperature or with gentle heating. nih.govgoogle.com The subsequent hydrolysis of the N-benzoylthiourea is usually performed with an aqueous base such as sodium hydroxide. The optimization of the base concentration and reaction time is important to ensure complete de-benzoylation without decomposition of the product.
| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Nitration | HNO₃, H₂SO₄ | - | 0-10 | 1-2 | 70-85 |
| Reduction | H₂, Pd/C | Ethanol/Methanol (B129727) | 25-50 | 2-4 | 85-95 |
| Thiourea Formation | 1. Benzoyl Chloride, KSCN2. 3-amino-4-methylbenzamide3. NaOH (aq) | Acetone | 1. Reflux2. Room Temp3. Room Temp | 1. 0.52. 23. 1 | 70-90 |
Table 1: Representative Optimized Reaction Conditions for the Synthesis of this compound and its Precursors.
Control of Stereochemistry and Regioselectivity in Synthesis
The molecule this compound is achiral, and therefore, the synthesis of the final compound from 3-amino-4-methylbenzamide does not involve the creation of any stereocenters. Consequently, the control of stereochemistry is not a factor in the final step of the synthesis.
However, the regioselectivity of the synthesis is a critical aspect, primarily determined during the preparation of the precursor, 3-amino-4-methylbenzamide. The key step for controlling the regiochemistry is the electrophilic nitration of 4-methylbenzamide. The methyl group (-CH₃) is an activating ortho-, para-director, while the amide group (-CONH₂) is a deactivating meta-director. libretexts.orguomustansiriyah.edu.iqsavemyexams.comunizin.org The position of nitration is therefore directed to the carbon atom that is ortho to the methyl group and meta to the amide group, which is the 3-position. This directing effect ensures the formation of the desired 3-nitro-4-methylbenzamide isomer in high selectivity over other possible isomers. uomustansiriyah.edu.iqsavemyexams.comunizin.org Careful control of the reaction conditions, such as temperature and the nitrating agent, is essential to maximize this regioselectivity. researchgate.net
Novel Synthetic Approaches for this compound
Recent advancements in synthetic chemistry have focused on the development of more sustainable and efficient methods. These novel approaches can be applied to the synthesis of this compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green approaches can be considered:
Use of Greener Solvents: Traditional syntheses often employ volatile organic solvents. Replacing these with greener alternatives like water or solvent-free conditions can significantly reduce the environmental impact. For instance, the synthesis of thioureas from amines and carbon disulfide has been reported in aqueous media. organic-chemistry.org Another approach involves mechanochemical synthesis, where reactants are ground together in the absence of a solvent. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. One-pot syntheses, where multiple reaction steps are carried out in a single reactor, can improve atom economy by reducing the need for purification of intermediates. A one-pot synthesis of thioureas from amines, carbon disulfide, and an oxidant in water has been reported. researchgate.net
Use of Safer Reagents: Avoiding toxic reagents like thiophosgene is a crucial aspect of green synthesis. The use of ammonium thiocyanate or the in-situ generation of isothiocyanates from less hazardous precursors are greener alternatives. labarchives.comasianpubs.org
| Green Approach | Reagents/Conditions | Advantages |
| Aqueous Synthesis | Amine, Carbon Disulfide, Water | Avoids volatile organic solvents, simplifies workup. organic-chemistry.org |
| Mechanosynthesis | Amine, Isothiocyanate, Grinding | Solvent-free, rapid reaction times, high yields. nih.gov |
| One-Pot Synthesis | Amine, Carbon Disulfide, Oxidant, Water | Improved atom economy, reduced waste. researchgate.net |
Table 2: Green Synthetic Approaches Applicable to this compound Synthesis.
Catalytic and Metal-Free Synthetic Routes for this compound
The development of catalytic methods, particularly those that are metal-free, is a significant area of research in modern organic synthesis. These methods offer advantages in terms of cost, toxicity, and ease of purification.
For the synthesis of the thiourea moiety, several catalytic approaches are applicable:
Catalytic Synthesis from Amines and Carbon Disulfide: While many methods for reacting amines with carbon disulfide require stoichiometric reagents, catalytic versions are being developed. For example, the use of iodine as a catalyst for the synthesis of aromatic thioureas has been reported. ejbps.com
Metal-Free Arylation: The formation of the C-N bond in the thiourea can be considered a type of arylation. Recent research has focused on transition-metal-free methods for N-arylation, which could potentially be adapted for thiourea synthesis. researchgate.netnih.govorganic-chemistry.orgrsc.org
While specific catalytic or metal-free syntheses of this compound have not been explicitly reported, the general methodologies developed for the synthesis of aryl thioureas provide a strong foundation for future research in this area. The application of these novel catalytic systems to the reaction of 3-amino-4-methylbenzamide could lead to more efficient and environmentally benign synthetic routes.
Mechanistic Investigations of Formation Reactions Involving the Carbamide and Thiourea Moieties
The formation of N-acylthioureas, such as this compound, typically proceeds through the reaction of an acyl isothiocyanate with an amine. In the case of the title compound, this would involve the reaction of 4-methyl-3-aminobenzamide with a source of thiocyanate. The generally accepted mechanism involves the in situ formation of an acyl isothiocyanate from an acyl chloride and a thiocyanate salt, followed by nucleophilic attack of the amine.
Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the reaction mechanism for the formation of related N-acylthioureas. For instance, the reaction mechanism for the formation of N-(carbomylcarbamothioyl)benzamide has been computed using the B3LYP/6-31g(d) functional and basis set. researchgate.net This study proposed that the reaction proceeds through two transition states. researchgate.net The first transition state (TS1) is the rate-determining step and involves the formation of a highly unstable species where the reactants are correctly oriented for the reaction to occur. researchgate.net The second transition state (TS2) has a lower energy and leads to the final product. researchgate.net
The frontier molecular orbitals (HOMO and LUMO) play a crucial role in these reactions. The HOMO is typically located on the amine, while the LUMO is centered on the isothiocyanate. The interaction between the HOMO of the amine and the LUMO of the isothiocyanate facilitates the nucleophilic attack that initiates the bond formation. The stability of the resulting molecule is often enhanced by intramolecular hydrogen bonding between the N-H of the thiourea and the carbonyl oxygen of the benzamide group. rsc.org
Table 1: Key Steps in the Proposed Formation Mechanism
| Step | Description | Key Intermediates/Transition States |
| 1 | Formation of Acyl Isothiocyanate | Reaction of an acyl chloride with a thiocyanate salt (e.g., KSCN or NH4SCN) to form the acyl isothiocyanate in situ. |
| 2 | Nucleophilic Attack | The amino group of 3-amino-4-methylbenzamide attacks the electrophilic carbon of the isothiocyanate. |
| 3 | Proton Transfer | A proton is transferred from the attacking nitrogen to the nitrogen of the isothiocyanate. |
| 4 | Product Formation | Formation of the stable this compound product. |
Chemical Transformations and Derivatization of this compound
The presence of multiple reactive sites—the benzamide core, the thiourea linkage, and the aromatic ring—makes this compound a versatile scaffold for further chemical modifications.
The benzamide moiety offers several possibilities for chemical transformation. The amide functional group itself can undergo various reactions, although the conditions required might also affect other parts of the molecule.
Standard methods for amide synthesis, such as the reaction of a carboxylic acid with an amine using a coupling agent or the reaction of an acyl chloride with an amine, are fundamental to creating the benzamide core. masterorganicchemistry.com Modifications can be introduced by starting with substituted benzoic acids or substituted anilines.
The amide bond is generally stable, but it can be hydrolyzed under harsh acidic or basic conditions to yield the corresponding carboxylic acid and amine. More specific transformations could involve reactions at the nitrogen or oxygen atoms of the amide, though these are less common for simple amides. For instance, N-alkylation or N-acylation of the amide nitrogen is possible but often requires strong bases and electrophiles.
The thiourea linkage is a highly reactive and versatile functional group, serving as a precursor for the synthesis of various heterocyclic compounds. The sulfur and nitrogen atoms of the thiourea moiety can act as nucleophiles, participating in cyclization and condensation reactions.
One of the most common transformations of N-acylthioureas is their use in the synthesis of thiazole (B1198619) derivatives. For example, reaction with α-haloketones leads to the formation of 2-aminothiazoles through a Hantzsch-type synthesis. organic-chemistry.org Domino alkylation-cyclization reactions of thioureas with propargyl bromides have also been developed as a facile route to 2-aminothiazoles. organic-chemistry.org
Furthermore, N-acylthioureas can undergo cyclization with reagents like chloroacetic acid to produce thiazolidine (B150603) analogs. rsc.org These can be further functionalized, for instance, through Knoevenagel condensation. rsc.org Cyclization with α-bromoacetophenones can yield thiazole-2-imines. rsc.org The thiourea moiety can also be involved in the formation of other heterocyclic systems such as pyrazoles, pyridines, and fused pyrimidine (B1678525) rings. researchgate.net
Table 2: Examples of Heterocyclic Synthesis from N-Acylthioureas
| Reagent | Resulting Heterocycle | Reaction Type |
| α-Haloketones | 2-Aminothiazoles | Hantzsch thiazole synthesis |
| Propargyl bromides | 2-Aminothiazoles | Domino alkylation-cyclization |
| Chloroacetic acid | Thiazolidinones | Cyclization |
| α-Bromoacetophenones | Thiazole-2-imines | Cyclization |
| Dialkyl acetylenedicarboxylates | Thiazinones | Cycloacylation |
The synthesis of analogs of this compound can be achieved by modifying the starting materials. Variations in the substituted aminobenzamide or the acylating agent will lead to a wide range of structurally related compounds.
For instance, using different substituted anilines in the initial benzamide synthesis will result in analogs with modifications on the benzamide phenyl ring. Similarly, employing different primary amines in the reaction with the in situ generated benzoyl isothiocyanate will produce a variety of N'-substituted thiourea derivatives. nih.gov
The synthesis of new N-acyl thiourea derivatives often involves the condensation of an acid chloride with ammonium thiocyanate in an anhydrous solvent like acetone to form the isothiocyanate intermediate. nih.gov This is then reacted with a primary amine to yield the final product. nih.gov This modular approach allows for the generation of a library of analogs by systematically varying both the acyl chloride and the amine component.
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Carbamothioylamino 4 Methylbenzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 3-(carbamothioylamino)-4-methylbenzamide, ¹H and ¹³C NMR would provide the foundational data for its structural confirmation.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. This would include signals for the three protons of the methyl group, the protons on the aromatic ring, and the protons of the amide (-CONH₂) and thiourea (B124793) (-NHCSNH₂) moieties. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons, helping to confirm the substitution pattern on the benzene (B151609) ring. The integration of the signals would correspond to the number of protons in each unique set. Protons on nitrogen atoms often appear as broad singlets and can be confirmed by deuterium (B1214612) exchange experiments.
¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom in the molecule. This would include the methyl carbon, the aromatic carbons (both substituted and unsubstituted), the benzamide (B126) carbonyl carbon, and the thiourea thione carbon (C=S). The chemical shift of the thione carbon, typically appearing far downfield, would be a key identifier of the thiourea group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For this compound, COSY would primarily show correlations between the adjacent protons on the aromatic ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the aromatic ring and the methyl group by linking the ¹H signals to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC would be critical in piecing together the molecular backbone. For instance, it would show correlations from the aromatic protons to the quaternary carbons and the carbonyl/thione carbons. Correlations from the methyl protons to the adjacent aromatic carbons would confirm the position of the methyl group relative to the other substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional conformation. This could reveal, for example, the spatial proximity between one of the thiourea N-H protons and an adjacent aromatic proton, helping to define the preferred orientation of the carbamothioylamino side chain relative to the benzene ring.
Solid-State NMR Investigations of this compound
Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which is particularly useful for studying crystalline or amorphous powders. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the orientation of the molecule relative to the magnetic field. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra. For this compound, ssNMR could reveal information about the molecular packing, polymorphism (the existence of different crystal forms), and intermolecular interactions present in the solid state, which may differ from the conformation observed in solution.
Single Crystal X-ray Diffraction Analysis
Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.
Determination of Molecular Conformation and Crystal Packing
A successful X-ray diffraction analysis of a suitable single crystal of this compound would provide an unambiguous depiction of its molecular structure. It would confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the solid state. Key findings would include the planarity of the benzamide and thiourea moieties and the dihedral angles between the aromatic ring and the side chains. Furthermore, the analysis would illustrate how individual molecules arrange themselves to form the crystal lattice, a feature known as crystal packing.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The crystal structure would elucidate the network of non-covalent interactions that stabilize the crystal packing. Given the presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups), a complex network of intermolecular hydrogen bonds would be expected. The analysis would detail the specific atoms involved in these bonds and their geometries. Additionally, potential π-stacking interactions between the aromatic rings of adjacent molecules would be identified and characterized by the distance and orientation between the rings. These interactions are fundamental to understanding the supramolecular chemistry of the compound.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
HRMS: High-Resolution Mass Spectrometry would be used to determine the exact mass of the parent molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₉H₁₁N₃OS), providing strong evidence for the compound's identity and purity.
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed by a second mass analyzer. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecular structure. For this compound, characteristic fragmentation pathways would likely involve cleavages at the amide and thiourea linkages, such as the loss of ammonia (B1221849) (NH₃), water (H₂O), or the thiourea side chain. Elucidating these fragmentation pathways helps to confirm the connectivity of the different functional groups within the molecule.
Elucidation of Fragmentation Pathways and Isotopic Patterns
Mass spectrometry (MS) is a pivotal analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the analysis of this compound, tandem mass spectrometry (MS/MS) provides in-depth structural information through controlled fragmentation of the parent ion. The fragmentation patterns of thiourea derivatives are often complex but follow predictable pathways, primarily involving cleavages at the thioamide and amide linkages. tsijournals.comresearchgate.nettubitak.gov.tr
The electrospray ionization (ESI) mass spectrum in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation of this precursor ion can proceed through several key pathways. A common fragmentation pattern for N-acylthioureas involves the cleavage of the N-C bond between the benzoyl group and the thiourea moiety. tubitak.gov.tr This can lead to the formation of a characteristic aroyl cation. Another significant fragmentation route is the cleavage of the carbamothioyl C-N bonds.
Key fragmentation pathways for protonated this compound are proposed as follows:
Pathway A: Cleavage of the amide C-N bond, leading to the formation of the 4-methyl-3-(carbamothioylamino)benzoyl cation.
Pathway B: McLafferty-type rearrangement involving the amide group, followed by cleavage.
Pathway C: Cleavage of the C-N bond within the thiourea moiety, leading to the loss of ammonia or related fragments.
Pathway D: Fission of the bond between the aromatic ring and the thiourea nitrogen, resulting in a 4-methylbenzamide (B193301) fragment and a carbamothioylamino fragment.
The presence of sulfur in the molecule results in a characteristic isotopic pattern. The natural abundance of the ³⁴S isotope (approximately 4.21%) will produce a distinct [M+2]⁺ ion peak in the mass spectrum with an intensity of about 4.2% relative to the [M]⁺ peak, which aids in confirming the presence of a single sulfur atom in the molecule and its fragments.
| Proposed Fragment Ion | Structure | m/z (monoisotopic) | Origin Pathway |
|---|---|---|---|
| [M+H]⁺ | [C₉H₁₂N₃OS]⁺ | 210.07 | Parent Ion |
| [C₈H₈NO]⁺ | 4-methylbenzamide cation | 134.06 | Cleavage of Ar-NH bond |
| [C₈H₉N₂O]⁺ | 4-methyl-3-aminobenzamide cation | 150.08 | Loss of CSNH₂ |
| [CH₄N₂S]⁺ | Thiourea cation | 76.01 | Fragmentation of thiourea moiety |
| [C₇H₇]⁺ | Tropylium ion | 91.05 | Fragmentation of toluene (B28343) moiety |
Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Conformation
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. d-nb.info This method provides an additional dimension of separation to conventional mass spectrometry, allowing for the characterization of different conformers of a molecule that may be indistinguishable by mass alone. For a flexible molecule like this compound, IM-MS can offer valuable insights into its three-dimensional structure in a solvent-free environment.
In an IM-MS experiment, ions generated by a soft ionization technique like electrospray ionization (ESI) are introduced into a drift tube filled with an inert buffer gas. d-nb.infotamu.edu Under the influence of a weak electric field, ions travel through the gas, and their drift time is measured. Compact, tightly folded ions experience fewer collisions with the buffer gas and thus travel faster than extended, unfolded conformers of the same mass-to-charge ratio. biorxiv.org The measured drift time can be converted into a rotationally averaged collision cross-section (CCS), which is a key parameter representing the ion's size and shape in the gas phase. biorxiv.org
For this compound, different gas-phase conformations could arise from rotations around the single bonds connecting the aromatic ring, the amide group, and the thiourea moiety. Intramolecular hydrogen bonding between the amide and thiourea protons and the carbonyl oxygen or thione sulfur could stabilize certain conformers. IM-MS could potentially resolve these different conformational states, providing distinct CCS values for each. By coupling these experimental CCS values with theoretical calculations (e.g., from molecular dynamics simulations), specific gas-phase structures can be proposed, offering a detailed picture of the molecule's conformational landscape. biorxiv.org
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is indispensable for identifying the functional groups and analyzing the bonding characteristics of a molecule. These methods probe the vibrational modes of molecular bonds, providing a unique spectroscopic fingerprint.
FTIR Spectroscopy: In the FTIR spectrum of this compound, characteristic absorption bands are expected for its various functional groups. The N-H stretching vibrations of the amide and thiourea groups are anticipated in the region of 3100-3400 cm⁻¹. The presence of multiple N-H groups may lead to broad or overlapping bands. The C=O stretching of the benzamide group is a strong, sharp band typically appearing around 1650-1680 cm⁻¹. The C=S stretching of the thiourea moiety is expected to appear in the 700-850 cm⁻¹ region, though it can be of variable intensity. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the benzene ring is particularly Raman-active. The C=S bond, due to its polarizability, can also give rise to a distinct Raman signal. jyoungpharm.org Comparing FTIR and Raman spectra helps in the comprehensive assignment of vibrational modes, as some modes that are weak in FTIR may be strong in Raman, and vice versa.
Theoretical calculations using Density Functional Theory (DFT) are often employed to predict the vibrational frequencies and intensities, which aids in the precise assignment of the experimental bands. nih.govnih.govesisresearch.org
| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| N-H (Amide/Thiourea) | Stretching | 3100 - 3400 | 3100 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 2960 | 2850 - 2960 |
| C=O (Amide I) | Stretching | 1650 - 1680 | 1650 - 1680 |
| N-H (Amide II) | Bending | 1510 - 1570 | 1510 - 1570 |
| C=C (Aromatic) | Stretching | 1450 - 1600 | 1450 - 1600 |
| C-N | Stretching | 1200 - 1400 | 1200 - 1400 |
| C=S | Stretching | 700 - 850 | 700 - 850 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and photophysical behavior of molecules. These properties are dictated by the nature of the chromophores present and the electronic transitions between molecular orbitals.
UV-Visible Absorption: The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its aromatic system. The benzamide and thiourea moieties act as auxochromes, modifying the absorption profile of the substituted benzene ring. Typically, aromatic compounds exhibit strong absorption bands corresponding to π → π* transitions. For this compound, one would expect to see absorption maxima in the UV region, likely between 250 and 350 nm. The n → π* transitions, associated with the non-bonding electrons on the oxygen, nitrogen, and sulfur atoms, are also possible. nih.gov These transitions are generally weaker in intensity and may appear as shoulders on the more intense π → π* bands. The solvent environment can influence the position and intensity of these bands; polar solvents may cause a shift in the absorption maxima (solvatochromism).
Fluorescence Spectroscopy: Many aromatic thiourea derivatives exhibit fluorescence. nih.gov Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon. The resulting fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and the local environment. Factors such as intramolecular hydrogen bonding and the rotational freedom of substituents can influence the non-radiative decay pathways, thereby affecting fluorescence intensity. The study of fluorescence quenching can also provide information about the interaction of the molecule with other chemical species.
| Spectroscopic Technique | Expected Observation | Electronic Transition | Typical Wavelength Range |
|---|---|---|---|
| UV-Vis Absorption | Strong absorption band(s) | π → π | 250 - 350 nm |
| UV-Vis Absorption | Weak absorption band/shoulder | n → π | > 300 nm |
| Fluorescence Emission | Emission band | Relaxation from first excited singlet state | Red-shifted from absorption |
Theoretical and Computational Investigations of 3 Carbamothioylamino 4 Methylbenzamide
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and energetic properties of molecules like 3-(carbamothioylamino)-4-methylbenzamide. These computational methods provide a detailed description of molecular orbitals and charge distributions, which are fundamental to understanding the molecule's reactivity and potential interactions.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity and kinetic stability. wikipedia.orglibretexts.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. wikipedia.org
The HOMO is the highest-energy molecular orbital that contains electrons, while the LUMO is the lowest-energy molecular orbital that is empty. libretexts.org The energy gap between them can be used to predict the strength and stability of a molecule. wikipedia.org For instance, in related thiosemicarbazide (B42300) isomers, DFT calculations using the B3LYP method and 6-311G(d,p) basis set were employed to determine the HOMO-LUMO energies and visualize their distributions. nih.gov Generally, a smaller HOMO-LUMO gap implies that the molecule is less stable. wikipedia.org Computational studies on various organic molecules have shown that these energy gaps can be tuned by introducing different functional groups, which alters the electronic properties and, consequently, the reactivity of the molecule. scispace.com
Table 1: Frontier Molecular Orbital (FMO) Energies and Properties
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. Higher energy indicates a stronger tendency to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. Lower energy indicates a stronger tendency to accept electrons. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and stability. A large gap implies high stability and low reactivity, while a small gap suggests the opposite. |
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.net This information is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. MEP maps are used to identify sites for electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions. researchgate.net
In an MEP map, negative regions (typically colored red) indicate areas with a high electron density, which are prone to electrophilic attack. Conversely, positive regions (colored blue) signify areas with lower electron density, which are susceptible to nucleophilic attack. researchgate.net For example, in many organic molecules, the regions around oxygen and other electronegative atoms appear as negative potential sites, while hydrogen atoms often exhibit positive potential. researchgate.net These maps are generated from computational data and are instrumental in understanding intermolecular interactions. researchgate.net
Conformational Analysis and Potential Energy Surfaces of this compound
Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. By exploring the potential energy surface (PES), researchers can identify the most stable conformations (energy minima) and the energy barriers between them (transition states). researchgate.net This knowledge is critical because the biological activity of a molecule is often dependent on its specific conformation.
Molecular Dynamics (MD) Simulations for Solution Behavior and Molecular Interactions
While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their behavior in a more realistic environment, such as in solution. MD simulations track the movements of atoms and molecules over time, offering a dynamic picture of molecular interactions. nih.gov
These simulations can reveal how a molecule like this compound interacts with solvent molecules and other solutes. This is particularly important for predicting how a drug candidate might behave in the physiological environment of the body. MD simulations can help to understand the stability of different conformations in solution and can provide insights into the formation of intermolecular hydrogen bonds and other non-covalent interactions. jppres.com
In Silico Prediction of Biological Activity Mechanisms and Molecular Docking Studies with Target Proteins
In silico methods are powerful tools for predicting the biological activity of a compound and for identifying its potential molecular targets. mdpi.comresearchgate.net Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is frequently used to predict the binding of a small molecule, such as a drug candidate, to the active site of a target protein. researchgate.net
Molecular docking studies can provide valuable information about the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between a ligand and a protein. nih.govresearchgate.net For instance, docking simulations could be used to investigate how this compound might bind to the active site of a particular enzyme, providing clues about its mechanism of action. researchgate.net The results of these studies are often visualized to analyze the binding mode and to guide the design of more potent and selective inhibitors. researchgate.net
Table 2: Key Parameters in Molecular Docking Studies
| Parameter | Description | Significance |
|---|---|---|
| Binding Affinity/Energy | A measure of the strength of the interaction between the ligand and the target protein. Often expressed in kcal/mol. | A lower binding energy generally indicates a more stable complex and a higher affinity. |
| Binding Pose/Mode | The predicted orientation and conformation of the ligand within the protein's binding site. | Provides insight into the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the complex. |
| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of the docked ligand and a reference structure. | Used to assess the accuracy of the docking protocol and the stability of the binding pose during simulations. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov
The development of a QSAR model typically involves several steps:
Data Set Preparation : A series of compounds with known biological activities is compiled.
Descriptor Calculation : A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound. nih.gov
Model Building : Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation : The predictive power of the model is assessed using various statistical techniques. nih.gov
Once a reliable QSAR model is developed, it can be used to guide the design of new analogs of this compound with potentially improved activity. researchgate.net
Investigation of Biological Activities and Mechanisms of Action of 3 Carbamothioylamino 4 Methylbenzamide Excluding Clinical Human Trials, Dosage, and Safety Profiles
In Vitro Assays for Biological Target Identification and Validation (e.g., Enzyme Inhibition, Receptor Binding)
In vitro studies have identified several potential biological targets for 3-(carbamothioylamino)-4-methylbenzamide, also known as declopramide. The compound is recognized as an inhibitor of DNA repair mechanisms. Key molecular targets and activities identified through various assays include the modulation of inflammatory pathways and potential interaction with topoisomerase enzymes.
One of the primary mechanisms of action identified is the inhibition of Nuclear Factor-kappa B (NF-κB) activity. NF-κB is a crucial transcription factor complex involved in inflammatory responses, cell survival, and proliferation. By inhibiting NF-κB, declopramide can interfere with these critical cellular processes. This inhibition is a key aspect of its anti-inflammatory and pro-apoptotic effects observed in cell-based studies.
Furthermore, declopramide has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a significant pro-inflammatory cytokine. The regulation of TNF-α is a critical therapeutic target in many inflammatory diseases. While specific enzymatic inhibition kinetics or receptor binding affinities (e.g., IC50 or Ki values) for declopramide are not extensively detailed in the available literature, its effects on these pathways point to a clear interaction with the cellular machinery governing inflammation.
Additional potential targets have been suggested, including DNA topoisomerase 2-alpha and 2-beta, which are vital enzymes in managing DNA topology during replication and transcription. However, the precise nature of these interactions requires further validation.
Table 1: Identified Biological Targets of this compound in In Vitro Assays
| Target | Observed Effect | Potential Consequence |
|---|---|---|
| Nuclear Factor-kappa B (NF-κB) | Inhibition of activity | Anti-inflammatory, Pro-apoptotic |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production | Anti-inflammatory |
| DNA Topoisomerase 2-alpha/beta | Potential inhibition | Interference with DNA replication/transcription |
Cell-Based Assays for Cellular Response and Pathway Modulation
Studies on Cellular Uptake and Subcellular Localization
Based on a review of the available scientific literature, specific studies detailing the cellular uptake mechanisms and subcellular localization of this compound have not been reported. The pathways by which the compound enters the cell and its distribution among various organelles remain to be elucidated.
Analysis of Apoptosis and Cell Cycle Modulation (Mechanistic Focus)
The mechanistic basis for the cytotoxic effects of this compound has been investigated in several cancer cell lines, revealing a dual action on cell cycle progression and apoptosis induction.
In the human promyelocytic leukemia cell line (HL60), exposure to the compound induces a significant block in the G2/M phase of the cell cycle. This cell cycle arrest precedes the onset of apoptosis. Mechanistic studies show that this induction of apoptosis is mediated through the intrinsic, or mitochondrial, pathway. Key events include the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-9. The activity of broad-spectrum caspase inhibitors and specific caspase-9 inhibitors has been shown to block declopramide-induced apoptosis, confirming the central role of this pathway. Conversely, inhibitors of caspase-8 had a less significant effect.
Notably, the pro-apoptotic and cell cycle arrest effects of the compound were observed to be independent of the tumor suppressor protein p53, as these effects were demonstrated in p53-deficient HL60 cells. This suggests the compound's efficacy may extend to tumors with mutated or non-functional p53.
Table 2: Effect of this compound on Cell Cycle Distribution in HL60 Cells
| Treatment Condition | Sub-G1 Phase (%) (Apoptotic Cells) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Control | ~2 | ~45 | ~35 | ~18 |
| 500 µM Compound (24h) | ~25 | ~20 | ~15 | ~40 |
Data represents typical findings from flow cytometry analysis.
Table 3: Mechanistic Events in Compound-Induced Apoptosis
| Cell Line | Concentration Range | Key Mechanistic Finding |
|---|---|---|
| HL60 (human) | >250 µM | G2/M Cell Cycle Block |
| HL60 (human) & 70Z/3 (murine) | >250 µM | Cytochrome c release from mitochondria |
| HL60 (human) & 70Z/3 (murine) | >250 µM | Activation of Caspase-9 |
| HL60 (p53-deficient) | >250 µM | Apoptosis and G2/M block are p53-independent |
Investigation of Downstream Signaling Pathways (e.g., Gene Expression, Protein Levels)
The cellular effects of this compound are initiated through the modulation of specific upstream signaling molecules, which in turn affect downstream pathways related to inflammation and cell death.
As established, the compound inhibits the activity of NF-κB and the production of TNF-α. The inhibition of NF-κB prevents its translocation to the nucleus, thereby blocking the transcription of its target genes, which include numerous pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins. This action provides a molecular basis for the compound's anti-inflammatory properties.
The downstream signaling cascade leading to apoptosis has been more clearly defined. The release of mitochondrial cytochrome c triggers the formation of the apoptosome and activates caspase-9. Activated caspase-9 then initiates a caspase cascade, cleaving and activating effector caspases like caspase-3, which are ultimately responsible for the execution of apoptosis through the degradation of cellular proteins and DNA. Furthermore, studies have shown that overexpression of the anti-apoptotic protein Bcl-2 can inhibit the apoptosis induced by this compound, confirming that the mechanism is regulated by the Bcl-2 family of proteins at the mitochondrial level.
In Vivo Animal Model Studies for Pharmacodynamics and Efficacy (Focus on Mechanistic Understanding)
Studies have indicated that this compound possesses radio- and chemo-sensitizing properties in in vivo murine tumor models. This suggests that the compound can enhance the efficacy of traditional cancer therapies. However, detailed mechanistic studies on its pharmacodynamics in these animal models are not extensively reported in the reviewed literature.
Assessment of Target Engagement in Animal Models
While the compound has shown efficacy as a sensitizing agent in animal models, specific studies designed to assess target engagement—such as confirming the inhibition of NF-κB or modulation of the apoptotic pathway within the tumor tissue in vivo—are not described in the available scientific literature. Therefore, direct evidence linking the in vitro mechanisms of action to the in vivo efficacy remains an area for future investigation.
Histopathological and Biochemical Analysis in Animal Studies
Animal models provide a crucial platform for investigating the physiological and pathological effects of novel chemical entities. In the preclinical assessment of compounds structurally related to this compound, histopathological and biochemical analyses have been employed to characterize their impact on various organ systems. While specific studies on this compound are not extensively available in the public domain, research on analogous benzamide (B126) and thioamide derivatives offers valuable insights into potential biological activities.
Studies on certain benzamide derivatives have explored their toxicological profiles, particularly focusing on renal architecture. In one such study involving a benzamide derivative administered to BALB/c mice, dose-dependent nephrotoxic effects were observed. jrmi.pk Histopathological examination of the kidneys revealed significant changes with increasing doses of the compound. These alterations included lymphocyte infiltration, an increase in urinary space, glomerulosclerosis, periglomerulosclerosis, tubular swelling, and tubular necrosis. jrmi.pk Vascular congestion was also a noted finding. jrmi.pk
Biochemical analysis of blood samples from these animals was conducted to correlate the structural changes with functional markers of kidney health. The key parameters measured were blood urea nitrogen (BUN) and serum creatinine. jrmi.pk Interestingly, despite the observed histopathological changes at higher doses, the study reported no significant alterations in the levels of BUN and serum creatinine. jrmi.pk This suggests that the morphological damage may precede functional impairment or that the compound has a specific mode of toxicity that is not immediately reflected in these standard biochemical markers.
In a separate line of investigation, the effects of thiobenzamide, a compound sharing the thioamide moiety, on the liver have been examined in rats. This research demonstrated that thiobenzamide administration led to significant changes in the hepatic drug-metabolizing enzyme system. nih.gov A notable decrease in the levels of microsomal cytochrome P-450 and total heme was observed. nih.gov Furthermore, the activities of cytochrome P-450 dependent monooxygenases and FAD-containing monooxygenase were found to be depressed. nih.gov
Conversely, the study on thiobenzamide also revealed a significant induction of phase II enzymes, including epoxide hydrase, UDP-glucuronyl transferase, and GSH-transferase. nih.gov This adaptive response in the liver's metabolic machinery was associated with an increase in hepatocyte mitosis and apoptosis. nih.gov Such findings highlight the complex interplay between the chemical structure of thioamide-containing compounds and their influence on hepatic biochemistry and cellular dynamics.
Interactive Data Table: Summary of Histopathological and Biochemical Findings for Related Compounds
| Compound Class | Animal Model | Organ | Histopathological Findings | Biochemical Findings |
| Benzamide Derivative | BALB/c mice | Kidney | Lymphocyte infiltration, glomerulosclerosis, tubular swelling/necrosis, vascular congestion. jrmi.pk | No significant change in BUN and serum creatinine. jrmi.pk |
| Thiobenzamide | Rats | Liver | Increased hepatocyte mitosis and apoptosis. nih.gov | Decreased cytochrome P-450; Decreased monooxygenase activity; Increased phase II enzyme activity (epoxide hydrase, UDP-glucuronyl transferase, GSH-transferase). nih.gov |
Structure-Activity Relationship (SAR) Studies Correlating Structural Features with Biological Outcomes
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. While specific SAR studies for this compound are not widely published, the broader classes of benzamides and thioureas, to which it belongs, have been the subject of such investigations for various therapeutic targets.
Systematic Evaluation of Substituent Effects
The systematic modification of substituents on a core scaffold is a cornerstone of SAR studies. The nature, position, and size of these substituents can profoundly influence the compound's interaction with its biological target.
For benzamide derivatives, the substitution pattern on the aromatic ring is critical for activity. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of the substituents can modulate binding affinity and pharmacokinetic properties. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution on the anilino part of the molecule, as well as the size of the substituents, were found to strongly influence their efficacy.
Conformational Preferences and Biological Potency
The three-dimensional arrangement of a molecule, or its conformation, is a key determinant of its biological activity. The ability of a compound to adopt a specific low-energy conformation that is complementary to the binding site of its target protein is essential for potent inhibition or activation.
For molecules with rotatable bonds, such as this compound, the conformational flexibility is an important consideration. The relative orientation of the benzamide and carbamothioylamino moieties can be influenced by intramolecular hydrogen bonding and steric interactions. Computational modeling and experimental techniques like X-ray crystallography can provide insights into the preferred conformations.
In the broader context of drug design, restricting the conformational flexibility of a molecule by introducing cyclic structures or rigid linkers can sometimes lead to an increase in potency. This is because the entropic penalty of binding is reduced when the molecule is pre-organized in its bioactive conformation.
Advanced Analytical Methodologies for 3 Carbamothioylamino 4 Methylbenzamide in Research Matrices
Chromatographic Techniques for Purification and Purity Assessment (HPLC, GC, SFC)
Chromatographic techniques are fundamental for isolating 3-(carbamothioylamino)-4-methylbenzamide from reaction mixtures and for assessing its purity. The choice of method would depend on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC): As a non-volatile and polar compound (owing to the benzamide (B126) and thiourea (B124793) groups), HPLC would be the most probable technique for the purification and analysis of this compound. A typical approach would involve reversed-phase chromatography. For structurally related benzoylthiourea (B1224501) derivatives, C18 columns are commonly used with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid to ensure good peak shape. publisso.denih.gov Purity would be assessed by detecting any impurity peaks using a UV detector, likely set to a wavelength where the benzoyl chromophore absorbs maximally.
Gas Chromatography (GC): Direct analysis of this compound by GC is unlikely due to its expected low volatility and potential for thermal degradation in the heated injector port. For GC analysis of similar non-volatile structures, a chemical derivatization step is typically required to create a more volatile and thermally stable analogue. jfda-online.comresearchgate.net For instance, silylation could be used to cap the polar N-H groups, although this adds complexity to the sample preparation.
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is a hybrid of GC and LC and is particularly effective for separating chiral compounds or for achieving high-throughput analysis. While no specific methods for this compound exist, SFC could theoretically be applied for its purification, potentially offering faster separations and reduced organic solvent consumption compared to HPLC.
Hyphenated Techniques for Complex Mixture Analysis (LC-MS, GC-MS, LC-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are essential for structural confirmation and for analyzing the compound in complex biological or environmental matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for analyzing non-volatile compounds in complex mixtures. biorxiv.org An LC system would separate this compound from matrix components, and the mass spectrometer would provide mass-to-charge ratio (m/z) data, confirming its molecular weight. researchgate.net Tandem MS (MS/MS) would be used to fragment the parent ion, creating a specific fragmentation pattern that serves as a structural fingerprint for unambiguous identification and quantification in research samples. nih.gov For related thiourea derivatives, electrospray ionization (ESI) is a common ionization source. biorxiv.organalis.com.my
Gas Chromatography-Mass Spectrometry (GC-MS): As with standalone GC, GC-MS analysis would necessitate prior derivatization of this compound to increase its volatility. nih.gov The mass spectrometer provides highly specific detection, and libraries of mass spectra (e.g., NIST) can be used for identification, although a spectrum for this specific compound is not present. nist.gov GC-MS is often used for analyzing precursors, such as 3-amino-4-methylbenzamide (B93639). nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR provides the direct, online acquisition of NMR spectra for compounds separated by HPLC. This powerful technique allows for the complete structural elucidation of components within a mixture without the need for prior isolation. mdpi.com While instrumentally intensive, it would be invaluable for confirming the structure of this compound in a synthesis reaction mixture or for identifying unknown metabolites in a biological sample.
Electrochemical Methods for Redox Characterization
Electrochemical methods like cyclic voltammetry could be used to study the redox properties of this compound. The thiourea group is known to be electrochemically active and can be oxidized. Such studies would provide information on the compound's oxidation potential and its potential interactions with metallic ions or biological redox systems. Thiourea derivatives are known to interact with metal surfaces and can be studied electrochemically. analis.com.my However, no specific redox characterization data for this compound has been published.
Development of Specific Assays for Detection and Quantification in Research Samples
Developing a specific and validated assay is crucial for accurately quantifying this compound in research samples, such as plasma, tissues, or cell culture media.
Assay Principle: An assay would most likely be based on LC-MS/MS due to its superior sensitivity and selectivity in complex matrices. biorxiv.org The method would involve developing an efficient sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the biological matrix. publisso.de
Method Validation: A quantitative assay would require rigorous validation according to established guidelines. This includes demonstrating specificity, linearity over a defined concentration range, accuracy, precision (intra- and inter-day), a suitable limit of detection (LOD) and limit of quantification (LOQ), and assessing matrix effects and recovery. biorxiv.org An isotopically labeled version of the compound would ideally be synthesized for use as an internal standard to ensure the highest accuracy.
Example Assay Parameters (Hypothetical): Based on assays for similar compounds, a method could involve protein precipitation with acetonitrile, followed by separation on a C18 HPLC column and detection using an ESI-MS/MS system in Multiple Reaction Monitoring (MRM) mode. biorxiv.org Specific MRM transitions (parent ion -> fragment ion) would need to be determined by infusing a pure standard of the compound into the mass spectrometer.
Emerging Applications and Future Research Directions for 3 Carbamothioylamino 4 Methylbenzamide
Potential in Materials Science and Supramolecular Chemistry
The thiourea (B124793) functional group within 3-(carbamothioylamino)-4-methylbenzamide is instrumental in defining its potential utility in materials science and supramolecular chemistry. Thiourea derivatives are recognized for their capacity to act as ligands, forming stable complexes with various metal ions. analis.com.my This characteristic suggests that this compound could be a valuable building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). Such materials are of significant interest due to their potential applications in gas storage, separation, and catalysis.
The hydrogen-bonding capabilities of the thiourea and amide groups are another salient feature. The N-H protons act as hydrogen-bond donors, while the sulfur and oxygen atoms can act as acceptors. This dual nature facilitates the formation of intricate and stable one-, two-, or three-dimensional supramolecular networks. The study of these non-covalent interactions is pivotal for the rational design of crystalline materials with bespoke properties.
Furthermore, organic compounds containing sulfur and nitrogen atoms have been shown to be effective in retarding metallic corrosion. emerald.com Consequently, this compound and its derivatives represent a promising area of investigation for the development of new corrosion inhibitors. emerald.com
| Potential Application | Key Structural Feature | Scientific Principle |
| Coordination Polymers/MOFs | Thiourea moiety | Ligand-metal ion coordination |
| Supramolecular Assemblies | Thiourea and amide groups | Intermolecular hydrogen bonding |
| Corrosion Inhibition | Sulfur and nitrogen atoms | Adsorption on metal surfaces |
Role in Catalysis or Asymmetric Synthesis
The field of organocatalysis has identified thiourea derivatives as a privileged class of catalysts. acs.org These compounds function as non-covalent catalysts, primarily through hydrogen-bonding interactions. wikipedia.org The two N-H groups of the thiourea moiety in this compound can form a bidentate hydrogen bond with electrophilic centers, such as carbonyl groups, thereby activating them towards nucleophilic attack. wikipedia.orgresearchgate.net This mode of activation is central to a variety of organic transformations, including Michael additions, Diels-Alder reactions, and Friedel-Crafts reactions.
The development of chiral thiourea derivatives has been a significant advancement in asymmetric synthesis. nih.govlibretexts.org By incorporating a chiral scaffold into the structure of this compound, it is conceivable to create a catalyst capable of inducing stereoselectivity in chemical reactions. This would enable the synthesis of enantiomerically enriched compounds, which is of paramount importance in the pharmaceutical industry. nih.govchiralpedia.com The exploration of this compound-based catalysts for asymmetric transformations represents a fertile ground for future research. ru.nlsigmaaldrich.com
Exploration of Novel Biological Pathways and Targets (Non-Clinical)
Thiourea derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. mdpi.comresearchgate.netresearchgate.net The compound this compound is a candidate for investigation against a multitude of biological targets in a non-clinical setting. The existing literature on thiourea derivatives provides a roadmap for exploring the potential biological activities of this specific molecule.
Extensive research has demonstrated the antibacterial, antifungal, antiviral, and anticancer properties of various thiourea-containing compounds. mdpi.comnih.govmdpi.comnih.gov These activities are often attributed to the ability of the thiourea moiety to interact with biological macromolecules. For instance, some thiourea derivatives have been shown to inhibit enzymes such as urease, carbonic anhydrase, and various protein kinases. researchgate.net
The initial phase of research would involve in vitro screening of this compound against a panel of clinically relevant microbial strains and cancer cell lines. mdpi.comnih.gov Subsequent studies could then focus on identifying the specific molecular targets and elucidating the mechanism of action. The structural versatility of the benzamide (B126) portion of the molecule allows for the synthesis of a library of derivatives, which can be used to establish structure-activity relationships (SAR).
| Potential Biological Activity | Rationale based on Thiourea Derivatives |
| Antibacterial | Inhibition of essential bacterial enzymes nih.gov |
| Antifungal | Disruption of fungal cell wall or membrane integrity mdpi.com |
| Anticancer | Induction of apoptosis, inhibition of angiogenesis or cell cycle arrest mdpi.com |
| Enzyme Inhibition | Interaction with active sites of enzymes like urease or kinases researchgate.net |
Computational Design and Virtual Screening for Enhanced Properties
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. undip.ac.id For this compound, in silico methods can be employed to predict its physicochemical properties, biological activities, and potential as a material component. Virtual screening of large compound libraries against known biological targets can help in identifying derivatives of this compound with a higher probability of being active. tandfonline.com
Molecular docking studies can provide insights into the binding mode of this compound and its analogues with various enzymes and receptors. nih.govnih.gov This information is crucial for the rational design of more potent and selective inhibitors. For example, by understanding the interactions within the active site of a target enzyme, the structure of this compound can be modified to enhance these interactions, leading to improved biological activity.
In the context of materials science, computational methods can be used to predict the crystal packing and supramolecular organization of this compound. This can aid in the design of new materials with desired properties, such as specific porosity or thermal stability.
Challenges and Opportunities in Further Academic Research on this compound
While the potential applications of this compound are manifold, there are several challenges that need to be addressed in future academic research. One of the primary challenges associated with some thiourea derivatives can be their limited solubility in aqueous media, which can hinder their biological evaluation and application. nih.gov Overcoming this may require chemical modifications to introduce more polar functional groups.
Another challenge lies in the potential for metabolic instability of the thiourea moiety. nih.gov Detailed metabolic studies will be necessary to understand the biotransformation of this compound and to design more stable analogues if required.
Despite these challenges, the opportunities for further research are vast. There is a significant opportunity to synthesize and characterize a wide range of derivatives of this compound and to systematically evaluate their properties. A comprehensive investigation into its catalytic activity, potential in materials science, and diverse biological effects is warranted. The development of efficient and scalable synthetic routes to this compound and its derivatives is also a key area for future work.
The exploration of this compound is still in its nascent stages, and further academic research holds the promise of unlocking its full potential, leading to advancements in catalysis, materials science, and medicinal chemistry.
Q & A
Basic Research Question
- NMR spectroscopy : Confirms molecular structure via chemical shifts (e.g., δ ~10 ppm for thiourea NH protons).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 237.08).
- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks. Use SHELXL for refinement, particularly for disordered solvent molecules .
How do structural modifications influence the biological activity of this compound analogs?
Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal:
- Substituent effects : Electron-withdrawing groups (e.g., Cl at position 3) enhance enzyme inhibition by polarizing the thiourea moiety.
- Ring substitutions : Adding a benzothiazole group (see ) increases lipophilicity, improving membrane permeability.
Methodologies include competitive binding assays (e.g., fluorescence quenching) and kinetic analysis (e.g., IC50 determination) .
What challenges arise in crystallographic refinement of this compound derivatives?
Advanced Research Question
- Disordered solvents : Use SQUEEZE (in PLATON) to model unresolved electron density in channels.
- Hydrogen-bonding networks : N—H⋯S and N—H⋯O interactions require high-resolution data (≤1.0 Å) for accurate placement.
- Twinned crystals : SHELXL’s TWIN command resolves overlapping reflections. Always validate with Rint and CC1/2 metrics .
How can researchers design assays to evaluate the enzyme inhibition potential of this compound?
Advanced Research Question
- Target selection : Focus on enzymes with accessible thiol or metal-binding sites (e.g., carbonic anhydrase).
- Assay design : Use a fluorogenic substrate (e.g., 4-nitrophenyl acetate) to monitor hydrolysis inhibition.
- Controls : Include positive inhibitors (e.g., acetazolamide) and validate with dose-response curves (EC50 calculation). Cross-reference with SPR (Surface Plasmon Resonance) for binding affinity .
What strategies mitigate stability issues during storage of this compound?
Basic Research Question
- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent oxidation.
- Solubility : Use DMSO for stock solutions, but avoid repeated freeze-thaw cycles.
- Degradation analysis : Monitor via HPLC (C18 column, 0.1% TFA in mobile phase) to detect hydrolysis byproducts .
How does the compound’s crystal packing influence its physicochemical properties?
Advanced Research Question
- Hydrogen-bonding motifs : Dimers formed via N—H⋯S linkages increase melting point (>200°C).
- Solvent channels : Disordered solvents (e.g., water) in the lattice reduce crystallinity. Use thermal gravimetric analysis (TGA) to quantify solvent loss.
- Polymorphism screening : Vapor diffusion (e.g., methanol/water) identifies stable polymorphs for formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
